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Compound of Interest

Compound Name: 6-Methoxy-2-methylquinolin-4-ol

Cat. No.: B094542 Get Quote

An In-depth Technical Guide to 6-Methoxy-2-
methylquinolin-4-ol
This technical guide provides a comprehensive overview of the physical and chemical

properties, synthesis, and potential biological significance of 6-Methoxy-2-methylquinolin-4-
ol. The information is intended for researchers, scientists, and professionals involved in drug

development and medicinal chemistry.

Core Chemical and Physical Properties
6-Methoxy-2-methylquinolin-4-ol is a heterocyclic organic compound belonging to the

quinolin-4-one class.[1] Its structure features a quinoline core substituted with a methoxy group

at the 6th position, a methyl group at the 2nd position, and a hydroxyl group at the 4th position.

This substitution pattern imparts specific chemical and biological characteristics to the

molecule.[1]

Table 1: General and Physicochemical Properties of 6-Methoxy-2-methylquinolin-4-ol
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Property Value Source

IUPAC Name
6-methoxy-2-methyl-1H-

quinolin-4-one
[1]

CAS Number 58596-37-5 [1][2]

Molecular Formula C₁₁H₁₁NO₂ [1][2]

Molecular Weight 189.21 g/mol [1][3]

Appearance Yellow to brown solid [4]

Melting Point
317-318 °C (with

decomposition)
N/A

pKa (Predicted) 4.55 ± 0.40 [4]

Solubility

Data not readily available in

the literature. Generally,

quinolinol derivatives exhibit

limited solubility in water and

are more soluble in organic

solvents like DMSO and

ethanol.

Spectroscopic Data
The structural elucidation of 6-Methoxy-2-methylquinolin-4-ol is supported by various

spectroscopic techniques.

Table 2: Summary of Spectroscopic Data for 6-Methoxy-2-methylquinolin-4-ol
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Technique Key Observations

¹H NMR

Expected signals include those for the methyl

group, methoxy group, and aromatic protons on

the quinoline ring. The chemical shifts would be

influenced by the electronic environment of the

heterocyclic system.

¹³C NMR

Characteristic peaks for the carbon atoms of the

quinoline core, the methyl group, and the

methoxy group are anticipated. The methoxy

carbon typically appears in the range of 55-60

ppm.[5]

FTIR (cm⁻¹)

Characteristic peaks are expected for O-H

stretching (broad band around 3400-3200

cm⁻¹), C-H stretching of aromatic and methyl

groups (around 3100-2850 cm⁻¹), C=O

stretching of the quinolinone tautomer (around

1650-1630 cm⁻¹), C=C and C=N stretching of

the aromatic system (1600-1450 cm⁻¹), and C-

O stretching of the methoxy group (around 1250

cm⁻¹).

Mass Spec. (m/z)

The molecular ion peak [M]⁺ is expected at m/z

189. Common fragmentation patterns for

methoxyquinolines involve the loss of a methyl

radical (CH₃•) to give an [M-15]⁺ fragment, and

subsequent loss of carbon monoxide (CO) to

yield an [M-15-28]⁺ fragment.[6] For a related

compound, 2-Hydroxy-6-methoxy-4-

methylquinoline, the top three peaks were

observed at m/z 189, 174, and 146.[7]

Experimental Protocols
Synthesis via Conrad-Limpach Reaction
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The synthesis of 6-Methoxy-2-methylquinolin-4-ol can be achieved through the Conrad-

Limpach synthesis, which involves the condensation of an aniline with a β-ketoester followed

by thermal cyclization.[8][9]

Workflow for the Conrad-Limpach Synthesis

Step 1: Condensation

Step 2: Cyclization

Step 3: Purification

p-Anisidine

Condensation
(Acid Catalyst, Heat)

Ethyl Acetoacetate

Ethyl 3-(4-methoxyanilino)but-2-enoate

Thermal Cyclization
(High-boiling solvent, ~250°C)

Crude 6-Methoxy-2-methylquinolin-4-ol

Recrystallization

Pure 6-Methoxy-2-methylquinolin-4-ol
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Click to download full resolution via product page

A flowchart of the Conrad-Limpach synthesis for 6-Methoxy-2-methylquinolin-4-ol.

Detailed Methodology:

Condensation:

In a round-bottom flask equipped with a reflux condenser, combine p-anisidine (1.0

equivalent) and ethyl acetoacetate (1.1 equivalents).

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-

toluenesulfonic acid).

Heat the mixture at 140-150 °C for approximately 2 hours. The progress of the reaction

can be monitored by thin-layer chromatography (TLC).

Upon completion, allow the reaction mixture to cool to room temperature. The resulting

product is the intermediate, ethyl 3-(4-methoxyanilino)but-2-enoate. This intermediate can

be purified by recrystallization from ethanol or used directly in the next step.

Thermal Cyclization:

In a suitable high-boiling point solvent (e.g., Dowtherm A or mineral oil), heat the solvent to

approximately 250 °C.

Slowly add the ethyl 3-(4-methoxyanilino)but-2-enoate intermediate to the hot solvent.

Maintain the reaction temperature for 30-60 minutes to facilitate the intramolecular

cyclization and elimination of ethanol.

Allow the mixture to cool, which should cause the crude 6-Methoxy-2-methylquinolin-4-
ol to precipitate.

Purification by Recrystallization:

Filter the crude product from the high-boiling solvent and wash with a non-polar solvent

like hexanes to remove residual high-boiling solvent.
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Dissolve the crude solid in a minimum amount of a hot suitable solvent or solvent mixture

(e.g., ethanol, ethanol/water, or DMF/water).[10][11]

If the solution is colored, treat it with activated charcoal and perform a hot filtration.

Allow the hot, saturated solution to cool slowly to room temperature, followed by further

cooling in an ice bath to promote crystallization.

Collect the purified crystals by vacuum filtration, wash with a small amount of the cold

recrystallization solvent, and dry under vacuum.

Characterization of the Final Product
The identity and purity of the synthesized 6-Methoxy-2-methylquinolin-4-ol should be

confirmed using the spectroscopic methods outlined in Table 2, as well as by melting point

determination.

Biological Activity and Signaling Pathways
6-Methoxy-2-methylquinolin-4-ol has been reported to exhibit a range of biological activities,

including antimicrobial, anticancer, and antioxidant properties.[1] One of the potential

mechanisms underlying its cellular effects involves the generation of reactive oxygen species

(ROS) and the subsequent activation of the c-Jun N-terminal kinase (JNK) signaling pathway.

The JNK pathway is a critical regulator of cellular processes such as proliferation, apoptosis,

and inflammation.[12][13][14] Activation of this pathway is often initiated by cellular stress,

including oxidative stress induced by ROS.[15][16]

ROS-Mediated JNK Signaling Pathway
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A diagram of the ROS-mediated JNK signaling pathway potentially activated by 6-Methoxy-2-
methylquinolin-4-ol.
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As depicted in the diagram, the compound may induce the production of ROS within the cell.

These ROS can then activate a cascade of mitogen-activated protein kinases (MAPKs),

starting with a MAPKKK such as ASK1. This leads to the phosphorylation and activation of

MAPKKs (MKK4 and MKK7), which in turn dually phosphorylate and activate JNK. Activated

JNK can then translocate to the nucleus and phosphorylate transcription factors such as c-Jun

(a component of AP-1) and can also be involved in the activation of NF-κB.[17][18] The

activation of these transcription factors leads to the expression of genes involved in various

cellular responses, including apoptosis and inflammation.

Conclusion
This technical guide has summarized the key physical and chemical properties of 6-Methoxy-
2-methylquinolin-4-ol, provided a detailed experimental protocol for its synthesis and

purification, and explored a potential signaling pathway through which it may exert its biological

effects. The information presented here serves as a valuable resource for researchers and

scientists working with this compound and highlights its potential for further investigation in the

context of drug discovery and development. Further experimental validation of its solubility,

pKa, and detailed biological mechanisms of action is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Buy 6-Methoxy-2-methylquinolin-4-ol | 58596-37-5 [smolecule.com]

2. 6-METHOXY-2-METHYLQUINOLIN-4-OL CAS#: 58596-37-5 [chemicalbook.com]

3. scbt.com [scbt.com]

4. 6-METHOXY-2-METHYLQUINOLIN-4-OL | 15644-90-3 [m.chemicalbook.com]

5. acdlabs.com [acdlabs.com]

6. mt.com [mt.com]

7. 2-Hydroxy-6-methoxy-4-methylquinoline | C11H11NO2 | CID 220017 - PubChem
[pubchem.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC507000/
https://www.targetmol.com/target/jnk
https://www.benchchem.com/product/b094542?utm_src=pdf-body
https://www.benchchem.com/product/b094542?utm_src=pdf-body
https://www.benchchem.com/product/b094542?utm_src=pdf-custom-synthesis
https://www.smolecule.com/products/s3310976
https://www.chemicalbook.com/ProductChemicalPropertiesCB2331911_EN.htm
https://www.scbt.com/p/6-methoxy-4-methylquinolin-2-ol-5342-23-4
https://m.chemicalbook.com/ChemicalProductProperty_IN_CB9331910.htm
https://www.acdlabs.com/blog/methoxy-groups/
https://www.mt.com/gb/en/home/applications/L1_AutoChem_Applications/L2_Crystallization/recrystallization.html
https://pubchem.ncbi.nlm.nih.gov/compound/6-Methoxy-4-methylquinolin-2-ol
https://pubchem.ncbi.nlm.nih.gov/compound/6-Methoxy-4-methylquinolin-2-ol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b094542?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


8. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

9. synarchive.com [synarchive.com]

10. benchchem.com [benchchem.com]

11. benchchem.com [benchchem.com]

12. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]

13. researchgate.net [researchgate.net]

14. creative-diagnostics.com [creative-diagnostics.com]

15. JNK signaling pathway is a key modulator in cell death mediated by reactive oxygen and
nitrogen species - PubMed [pubmed.ncbi.nlm.nih.gov]

16. researchgate.net [researchgate.net]

17. NF-κB and AP-1 Connection: Mechanism of NF-κB-Dependent Regulation of AP-1
Activity - PMC [pmc.ncbi.nlm.nih.gov]

18. JNK (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

To cite this document: BenchChem. [Physical and chemical properties of 6-Methoxy-2-
methylquinolin-4-ol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b094542#physical-and-chemical-properties-of-6-
methoxy-2-methylquinolin-4-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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